(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
Description
(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a methanone derivative featuring a 4-fluoro-2-methoxyphenyl group linked to a 4-methylpiperazine moiety via a ketone bridge.
Properties
IUPAC Name |
(4-fluoro-2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)13(17)11-4-3-10(14)9-12(11)18-2/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABPEMDKIKZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methoxybenzaldehyde and 4-methylpiperazine.
Condensation Reaction: The aldehyde group of 4-fluoro-2-methoxybenzaldehyde reacts with the amine group of 4-methylpiperazine under acidic or basic conditions to form an imine intermediate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the methanone group to a methanol group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and similar derivatives:
Key Observations:
Biological Activity
(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a piperazine moiety. The chemical formula is CHFNO, with a molecular weight of 234.28 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone exhibit significant anticancer properties. For instance, a series of piperazine derivatives were evaluated for their ability to inhibit cancer cell proliferation. The compound demonstrated IC values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 3.8 |
| HeLa (Cervical) | 4.5 |
The mechanism by which (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone exerts its anticancer effects involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. Studies have shown that the compound increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been studied for its neuropharmacological effects. Research indicates that it may act as an antagonist at various neurotransmitter receptors, including serotonin and dopamine receptors, which could potentially lead to applications in treating neurological disorders.
Case Study: Anxiety and Depression Models
A study conducted on animal models demonstrated that administration of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone resulted in significant reductions in anxiety-like behaviors. The compound was tested using the elevated plus maze and forced swim tests, showing promise as an anxiolytic agent.
Safety and Toxicity
Toxicological assessments have been performed to evaluate the safety profile of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone. Acute toxicity studies in rodents revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
